(2-Fluorophenyl)diphenylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

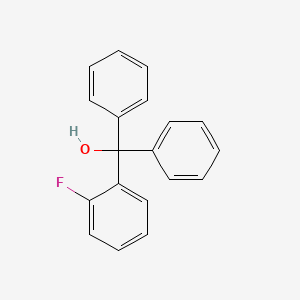

(2-Fluorophenyl)diphenylmethanol is an organic compound that belongs to the class of diaryl alcohols It is characterized by the presence of a fluorine atom on the phenyl ring, which distinguishes it from other diphenylmethanol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Fluorophenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-fluorobenzophenone to yield the desired product. Another method includes the reduction of 2-fluorobenzophenone using sodium borohydride or zinc dust .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts alkylation followed by hydrolysis or alcoholysis. This method is advantageous due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)diphenylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted diphenylmethanol derivatives, ketones, and alcohols .

Scientific Research Applications

(2-Fluorophenyl)diphenylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)diphenylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and receptor binding, which is crucial in its medicinal applications .

Comparison with Similar Compounds

Diphenylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Bis(4-fluorophenyl)methanol: Contains two fluorine atoms, leading to distinct applications and reactivity.

Uniqueness: (2-Fluorophenyl)diphenylmethanol is unique due to the presence of a single fluorine atom on the phenyl ring, which imparts specific chemical properties and enhances its reactivity in various reactions. This makes it a valuable compound in both research and industrial applications .

Biological Activity

(2-Fluorophenyl)diphenylmethanol, a derivative of diphenylmethanol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties. The biological activity of such compounds often relates to their interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H16FOS

- Molecular Weight : 300.39 g/mol

The structure consists of a central diphenylmethanol moiety with a fluorine substituent at the ortho position of one of the phenyl rings.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Below are summarized findings from recent research:

1. Anticancer Activity

Recent studies indicate that fluorinated derivatives exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| A549 (Lung) | 12.7 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.5 | Modulation of PI3K/Akt pathway |

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a controlled study using human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction in cytokine release compared to untreated controls.

3. Antimicrobial Properties

Preliminary evaluations suggest that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The introduction of fluorine into the phenyl ring significantly alters the electronic properties and hydrophobicity of the compound, enhancing its binding affinity to biological targets. Studies have shown that modifications at the ortho position can lead to increased potency against specific cancer types due to improved interactions with target proteins.

Properties

CAS No. |

427-24-7 |

|---|---|

Molecular Formula |

C19H15FO |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(2-fluorophenyl)-diphenylmethanol |

InChI |

InChI=1S/C19H15FO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

ZDDNNHRUHWOYQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.